molecular formula C11H19N3O3S B2995653 3,5-Dimethyl-4-((4-(methylsulfonyl)piperazin-1-yl)methyl)isoxazole CAS No. 1235265-43-6

3,5-Dimethyl-4-((4-(methylsulfonyl)piperazin-1-yl)methyl)isoxazole

Cat. No.: B2995653
CAS No.: 1235265-43-6
M. Wt: 273.35
InChI Key: ARNKKSMHHOGSHJ-UHFFFAOYSA-N
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Description

3,5-Dimethyl-4-((4-(methylsulfonyl)piperazin-1-yl)methyl)isoxazole is a useful research compound. Its molecular formula is C11H19N3O3S and its molecular weight is 273.35. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

A series of compounds structurally related to 3,5-Dimethyl-4-((4-(methylsulfonyl)piperazin-1-yl)methyl)isoxazole have been synthesized and evaluated for their antimycobacterial activity against Mycobacterium tuberculosis. Among them, certain derivatives exhibited moderate to very good anti-tubercular activity. The synthesis and evaluation of these compounds highlight their potential in the development of new antimicrobial agents (Naidu et al., 2014).

Anticancer Evaluation

Derivatives with a piperazine substituent have been studied for their anticancer activity across various cancer cell lines, including lungs, kidneys, CNS, ovaries, prostate, breast cancer, epithelial cancer, leukemia, and melanoma. These compounds showed promising results, suggesting the potential of piperazine derivatives in cancer therapy (Turov, 2020).

Synthetic Chemistry

Research into the metalation and electrophilic quenching of isoxazoles bearing electron withdrawing groups has provided a direct and synthetically useful route to thioalkyl derivatives. This method represents an advancement in the synthesis of complex molecules incorporating the isoxazole nucleus, which could be of interest in the development of new drugs or materials (Balasubramaniam et al., 1990).

Properties

IUPAC Name

3,5-dimethyl-4-[(4-methylsulfonylpiperazin-1-yl)methyl]-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O3S/c1-9-11(10(2)17-12-9)8-13-4-6-14(7-5-13)18(3,15)16/h4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARNKKSMHHOGSHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CN2CCN(CC2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.